molecular formula C15H13NS B6319822 2-(4-Ethylphenyl)benzo[d]thiazole CAS No. 50685-15-9

2-(4-Ethylphenyl)benzo[d]thiazole

Cat. No.: B6319822
CAS No.: 50685-15-9
M. Wt: 239.3 g/mol
InChI Key: XOWDLFMSCSZBEP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with an ethyl group attached to the benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 4-ethylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-(4-Ethylphenyl)benzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylphenyl)benzo[d]thiazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activities. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-(4-ethylphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDLFMSCSZBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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